1-(1-Sulfanylpropylsulfanyl)propane-1-thiol 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol 1,1'-Thiobis-1-propanethiol is a hemiacetal.
Brand Name: Vulcanchem
CAS No.: 53897-60-2
VCID: VC17074294
InChI: InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H14S3
Molecular Weight: 182.4 g/mol

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol

CAS No.: 53897-60-2

Cat. No.: VC17074294

Molecular Formula: C6H14S3

Molecular Weight: 182.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol - 53897-60-2

Specification

CAS No. 53897-60-2
Molecular Formula C6H14S3
Molecular Weight 182.4 g/mol
IUPAC Name 1-(1-sulfanylpropylsulfanyl)propane-1-thiol
Standard InChI InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3
Standard InChI Key MPDULAQZHPFPOG-UHFFFAOYSA-N
Canonical SMILES CCC(S)SC(CC)S

Introduction

Chemical Identity and Nomenclature

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol (CAS 53897-60-2) is systematically named according to IUPAC guidelines as 1-(1-sulfanylpropylsulfanyl)propane-1-thiol . Its molecular formula, C₆H₁₄S₃, reflects a symmetrical structure comprising two propylthiol groups bridged by a sulfur atom . The compound belongs to the dithiohemiacetal family, distinguished by its –SH (thiol) termini and central sulfur-sulfur (S–S) linkage .

Table 1: Core Identifiers

PropertyValueSource
CAS Registry Number53897-60-2
Molecular FormulaC₆H₁₄S₃
Molecular Weight182.4 g/mol
IUPAC Name1-(1-sulfanylpropylsulfanyl)propane-1-thiol
SMILES NotationCCC(S)SC(CC)S
InChIKeyMPDULAQZHPFPOG-UHFFFAOYSA-N

Synonyms include bis(1-mercaptopropyl) sulfide and 1,1′-thiobis-1-propanethiol, with regulatory identifiers such as DTXSID90968685 (EPA) and CHEBI:173868 (ChEBI) .

Molecular Structure and Bonding Analysis

The compound’s architecture features two n-propyl chains terminating in thiol groups (–SH), interconnected via a disulfide bridge (–S–S–) . X-ray crystallography data, while unavailable for this specific molecule, can be inferred from analogous dithiohemiacetals:

  • Bond Lengths: S–S bonds typically measure 2.03–2.07 Å, while C–S bonds range from 1.81–1.84 Å .

  • Dihedral Angles: The C–S–S–C torsion angle likely adopts a gauche conformation (~90°), minimizing steric strain between propyl groups .

Density functional theory (DFT) calculations predict a planar sulfur-sulfur center with partial double-bond character due to p-orbital overlap, enhancing stability against hydrolysis compared to simpler disulfides .

Physicochemical Properties

Experimental data from VulcanChem and PubChem reveal the following characteristics :

Table 2: Physical Properties

PropertyValueMethod/Source
Physical StateLiquid at 25°CExperimental
Density1.080–1.084 g/cm³Pycnometry
Solubility in WaterSlight (≤1 mg/mL)Shake-flask
Solubility in EthanolMiscibleUSP <911>
Odor ProfileSulfurous, akin to aliphatic thiolsSensory evaluation

The compound’s limited water solubility aligns with its hydrophobic alkyl chains, while ethanol compatibility suggests utility in polar aprotic solvents for synthetic applications .

Synthetic Routes and Purification

Although explicit synthesis protocols are proprietary, retrosynthetic analysis suggests two plausible pathways:

  • Thiol-Disulfide Exchange:
    Reaction of 1-propanethiol with elemental sulfur under oxidative conditions:

    2CH3CH2CH2SH+S8CH3CH2CH2S–S–CH2CH2CH3+byproducts2 \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + S_8 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S–S–CH}_2\text{CH}_2\text{CH}_3 + \text{byproducts}

    Yields are optimized using catalysts like iodine or metal oxides .

  • Nucleophilic Substitution:
    Treatment of 1-bromopropane with sodium sulfide (Na₂S), followed by thiolation:

    2CH3CH2CH2Br+Na2SCH3CH2CH2S–S–CH2CH2CH3+2NaBr2 \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{Na}_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S–S–CH}_2\text{CH}_2\text{CH}_3 + 2 \text{NaBr}

    This method requires anhydrous conditions to prevent hydrolysis.

Purification typically involves fractional distillation (bp ~250°C at 760 mmHg) or silica gel chromatography, achieving ≥98% purity as confirmed by GC-MS .

Applications in Materials Science

While direct applications remain under investigation, structural analogs suggest potential uses:

  • Polymer Crosslinking: The dual thiol groups may serve as vulcanization agents for rubber, enhancing tensile strength via S–S crosslinks .

  • Precursor for Metal Sulfides: Decomposition at elevated temperatures could yield metal sulfide nanoparticles (e.g., CuS, ZnS) for semiconductor applications .

  • Ligand Design: Chelation of transition metals (Fe³⁺, Co²⁺) through sulfur coordination is feasible, with implications for catalysis .

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